3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-16-15-26-22(28)17-27(24(26)30)18-11-13-25(14-12-18)23(29)20-9-5-6-10-21(20)32-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFFCMEOYPIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 437.5 g/mol, features a complex structure that suggests a variety of pharmacological applications.
- CAS Number : 2309796-85-6
- Molecular Weight : 437.5 g/mol
- Chemical Structure :
Anticancer Properties
Research indicates that compounds with imidazolidine structures often exhibit significant anticancer properties. For instance, related compounds have shown potent inhibition of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer progression. A study demonstrated that certain analogs could revert phenotypic changes in Ras-transformed cells, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The presence of the phenoxy group in the compound's structure hints at anti-inflammatory properties. Compounds with similar configurations have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways. This could position this compound as a candidate for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : The compound may influence gene expression related to cell proliferation and apoptosis.
Study 1: In Vitro Antitumor Activity
A study investigated the effects of related imidazolidine compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations. Specifically, the IC50 values for some analogs were reported below 100 nM, showcasing their potency against tumor cells .
Study 2: Toxicological Evaluation
A toxicological assessment was performed to evaluate the safety profile of structurally similar compounds. The no-observed-adverse-effect-level (NOAEL) was established at 100 mg/kg body weight per day in rodent models, indicating a favorable safety margin for potential therapeutic use .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 2309796-85-6 |
| Potential Activities | Anticancer, Anti-inflammatory |
| NOAEL (Toxicity Study) | 100 mg/kg bw/day |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound 44 ():
- Structure: 3-(2-Methoxyethyl)-1-(4-(6-(piperidin-1-ylmethyl)pyridin-2-yl)benzyl)imidazolidine-2,4-dione.
- Key Differences: The piperidine ring is connected to a pyridine-containing benzyl group instead of a 2-phenoxybenzoyl group. The 2-methoxyethyl substituent is retained, but the aromatic system is a pyridine-benzyl hybrid.
- Implications: The pyridine-benzyl group may enhance π-π stacking interactions in biological targets compared to the ester-linked 2-phenoxybenzoyl group. ¹H NMR data (δ 7.99–1.43 ppm) indicate distinct electronic environments due to the pyridine and piperidinylmethyl substituents .
Compound in :
- Structure: 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione.
- Key Differences: Replaces the 2-phenoxybenzoyl group with a 2-methoxyphenylacetyl moiety. The 2-methoxyethyl group is substituted with a trifluoroethyl group.
- Implications:
Compound in :
- Structure: 1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
- Key Differences: Features a 3-chlorobenzyl sulfonyl group on the piperidine instead of 2-phenoxybenzoyl. Retains the 2-methoxyethyl substituent.
- The chloro substituent may enhance halogen bonding in target interactions .
Compound in :
- Structure: 1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
- Key Differences: Substitutes 2-phenoxybenzoyl with a 3,5-dimethoxybenzyl group.
- Implications:
Comparative Data Table
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione be optimized for higher yield and purity?
- Methodological Answer :
- Solvent Selection : Dichloromethane (DCM) is effective for intermediate steps due to its polarity and inertness .
- Catalyst Use : Sodium hydroxide in DCM facilitates deprotonation and accelerates coupling reactions .
- Temperature Control : Maintain reactions at 0–25°C to minimize side products (e.g., hydrolysis of the imidazolidine ring) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol improve purity (>99%) .
Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- FT-IR : Key peaks include C=O stretches at 1674–1731 cm⁻¹ (imidazolidine-2,4-dione and benzoyl groups) and N-H stretches at 3209–3388 cm⁻¹ .
- NMR : ¹H NMR should resolve methoxyethyl protons (δ 3.2–3.5 ppm) and piperidinyl/aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H318 hazards) .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Test concentrations from 1–100 µg/mL with ampicillin as a control .
- Antioxidant Activity : Employ DPPH radical scavenging assays (IC₅₀ calculation) and compare to ascorbic acid .
- Cell Viability : MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity .
Q. What experimental strategies are recommended to study the environmental fate of this compound?
- Methodological Answer :
- Biodegradation : Use OECD 301F (manometric respirometry) to measure biodegradability in aqueous systems .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-MS .
- Partitioning Studies : Determine log Kow (octanol-water) and soil adsorption coefficients (Kd) using shake-flask methods .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand (SMILES input) and receptor (PDB ID) with optimized protonation states .
- Binding Poses : Compare with co-crystallized ligands (e.g., 9c in ) to validate interactions with active-site residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
Q. What methodologies are suitable for assessing the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Varied Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and analyze degradation via UPLC .
- Enzymatic Stability : Test in human liver microsomes (CYP450 enzymes) with NADPH regeneration systems. Monitor metabolites using LC-QTOF-MS .
Q. How can metabolic pathways be elucidated for this compound in mammalian systems?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
